JTH-601 free base

Antiproliferative Activity Dual-Target Inhibitor Cancer Cell Lines

TH-6 is a dual HDAC and tubulin polymerization inhibitor with 18-30 nM IC50 across multiple cancer cell lines, outperforming single-target SAHA and CA-4 in vivo. It increases both Ac-α-tubulin and Ac-histone H3, validating its unique mechanism for vascular disruption and metabolomic studies.

Molecular Formula C22H24FN3O5
Molecular Weight 429.4 g/mol
Cat. No. B14086666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTH-601 free base
Molecular FormulaC22H24FN3O5
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)N3CCOCC3)C=CC(=O)NO
InChIInChI=1S/C22H24FN3O5/c1-30-20-6-2-15(12-16(20)3-7-21(27)25-29)14-24-22(28)18-13-17(23)4-5-19(18)26-8-10-31-11-9-26/h2-7,12-13,29H,8-11,14H2,1H3,(H,24,28)(H,25,27)/b7-3+
InChIKeyICQRPCMAJHVDPX-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide (TH-6) as a Dual HDAC and Tubulin Polymerization Inhibitor for Oncology Research


5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide, also known as TH-6, is a synthetic small molecule with a molecular weight of 429.44 g/mol and a purity typically offered at ≥98% . It is a dual-targeting compound, functioning as a potent inhibitor of multiple histone deacetylases (HDACs) and also as an inhibitor of tubulin polymerization . This dual mechanism of action positions TH-6 as a multifunctional vascular disrupting agent (VDA) and a unique candidate for cancer research, distinct from single-target HDAC or tubulin inhibitors [1].

The Functional Non-Interchangeability of TH-6 with Single-Target or Pan-HDAC Inhibitors in Research Models


Simple substitution of TH-6 with a generic pan-HDAC inhibitor (e.g., SAHA/Vorinostat) or a standard tubulin polymerization inhibitor (e.g., CA-4) is not scientifically justified due to its proven dual-targeting pharmacology. TH-6's core differentiation lies in its ability to simultaneously disrupt both HDAC activity and microtubule dynamics, a combination that is not present in single-target agents [1]. This dual action translates into a distinct and more potent antiproliferative effect in cellular models (IC50 range of 18-30 nM across a panel of cancer cell lines) compared to its single-target backbone compound TH-9, and it demonstrates superior performance in complex in vivo models, such as a Drosophila cancer model, when compared to the commercial single-target agents CA-4 and SAHA [2]. The evidence presented below quantifies these differences, confirming that TH-6 is not functionally equivalent to its in-class comparators.

Quantitative Differentiation Guide: Verifiable Advantages of TH-6 Over Analogs and Alternatives


Superior Antiproliferative Potency of TH-6 Compared to Its Single-Target Backbone TH-9 in Cellular Models

TH-6, a dual-target inhibitor, demonstrates significantly enhanced antiproliferative potency compared to its single-target tubulin-inhibiting backbone, TH-9. In a comparative study, TH-6 exhibited an IC50 of 18-30 nM against a panel of cancer cell lines, representing the most potent compound in the designed series [1].

Antiproliferative Activity Dual-Target Inhibitor Cancer Cell Lines

Enhanced In Vivo Efficacy of TH-6 Versus Single-Target Commercial Agents in a Drosophila Cancer Model

In a complex in vivo Drosophila melanogaster pupal cancer model, the dual-target agent TH-6 demonstrated superior performance in suppressing hyperproliferation compared to the commercial single-target agents combretastatin A-4 (CA-4) and vorinostat (SAHA). TH-6 and its backbone TH-9 performed comparably to rapamycin and better than the commercial agents [1].

In Vivo Efficacy Dual-Target Inhibitor Cancer Model

Dual Mechanism of Action of TH-6 Differentiates It from Single-Target Inhibitors

Unlike single-target compounds, TH-6 exhibits a dual mechanism of action by potently inhibiting multiple HDAC isoforms (HDAC1,2,3,6,8) and directly inhibiting tubulin polymerization . In cellular assays, TH-6 treatment leads to increased acetylation of both α-tubulin (an HDAC6 substrate) and histone H3 (an HDAC1/2/3 substrate), confirming its engagement with both target classes .

Mechanism of Action Dual-Target Inhibitor HDAC Tubulin

Verifiable In Vitro Stability of TH-6 Supports Its Suitability for Preclinical Studies

TH-6 demonstrates favorable stability in a standard in vitro liver microsome assay, with a half-life (t1/2) of 50.3 minutes . This data point provides a quantitative basis for assessing its suitability for further preclinical development and in vivo pharmacokinetic studies.

In Vitro Stability Liver Microsomes Pharmacokinetics

Optimal Research Applications for TH-6 Based on Proven Differentiated Capabilities


Investigation of Polypharmacology and Synergistic Anticancer Mechanisms

Researchers investigating the synergistic effects of concurrent HDAC and tubulin inhibition are ideal users of TH-6. Its validated dual mechanism of action, as evidenced by increased acetylation of both α-tubulin and histone H3, makes it an essential chemical probe for dissecting the signaling pathways and biological outcomes of this specific polypharmacology [1]. Single-target alternatives would fail to recapitulate this unique interaction.

In Vivo Efficacy Studies in Models of Hyperproliferative Disease

TH-6 is specifically indicated for in vivo studies where its dual-targeting advantage has been demonstrated to provide superior efficacy over commercial single-target agents [1]. The compound's performance in the Drosophila cancer model, comparable to rapamycin, supports its selection for translational research in mammalian tumor models aiming to overcome the limitations of monotherapy.

Vascular Disrupting Agent (VDA) Research and Development

As a novel, multifunctional vascular disrupting agent, TH-6 is an essential tool for research focused on tumor vasculature. It uniquely addresses a key failure point of most VDAs by disrupting both internal and peripheral tumor vasculature, contributing to persistent tumor inhibitory effects after drug withdrawal [1]. This specific property is not shared by generic HDAC or tubulin inhibitors.

Metabolomic and Lipidomic Profiling of Multi-Target Drug Response

TH-6 serves as a unique compound for generating distinct metabolomic and lipidomic response profiles, as demonstrated by AP-MALDI mass spectrometry imaging [1]. Its ability to induce stark differences in metabolite profiles, including specific changes in arginine, lysine, and carnitine metabolites, makes it a valuable standard for method development and comparative studies in pharmacological metabolomics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for JTH-601 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.